1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The compound is characterized by its unique structural features, including a bromothiophene moiety and a pyrazole core, which contribute to its biological activity.
This compound falls under the category of aminopyrazoles, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties. Aminopyrazole derivatives have been explored extensively in drug development due to their ability to inhibit various kinases and other targets in cellular pathways .
The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
The molecular formula for 1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is C9H10BrN3S. The compound features a pyrazole ring substituted at position 4 with a methyl group and at position 3 with an amine group, while a bromothiophenyl group is attached via a methylene bridge.
1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can participate in various chemical reactions typical for pyrazole derivatives:
These reactions expand its utility in synthesizing more complex molecules for drug development .
The mechanism of action for 1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is primarily linked to its ability to inhibit specific kinases involved in cell cycle regulation. This inhibition can lead to:
Data from studies indicate that similar compounds have shown promising results in vitro against various cancer cell lines .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability .
1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has potential applications in:
The ongoing research into aminopyrazoles continues to reveal their significance in therapeutic contexts, making them valuable candidates for future drug discovery efforts .
The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1341959-20-3; C₉H₁₀BrN₃S; MW 272.16 g/mol) typically employs convergent strategies that assemble the pyrazole core prior to coupling with the 5-bromothiophene unit. A robust four-step approach begins with the condensation of diethyl butynedioate and methylhydrazine to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. Subsequent bromination using phosphorus oxybromide (POBr₃) in acetonitrile achieves ring halogenation, followed by alkaline hydrolysis to generate the carboxylic acid intermediate. A Curtius rearrangement via reaction with dimethylphosphoryl azide (DPPA) and tert-butanol installs the Boc-protected amine, with final trifluoroacetic acid (TFA) deprotection yielding the target amine [9].
Alternative routes functionalize the thiophene first: 5-bromothiophene-2-carboxylic acid undergoes amide coupling with 4-methyl-1H-pyrazol-3-amine using peptide coupling agents (DCC/DMAP) or titanium tetrachloride-mediated condensation. However, steric hindrance from the 4-methyl group and competing prototropy in unprotected pyrazoles limit yields to <50% . Late-stage Suzuki-Miyaura cross-coupling on bromothiophene-functionalized pyrazoles enables diversification, though N-methylation regiochemistry requires careful control [2] [7].
Table 1: Comparative Yields in Multi-Step Synthesis Pathways
Synthetic Route | Key Intermediate | Overall Yield (%) |
---|---|---|
Pyrazole-first (Boc-protected) | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 48–52 |
Thiophene-first (amide coupling) | 5-Bromo-N-(4-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 31–42 |
Convergent (hydrazine cyclization) | 1-[(5-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazole | 68 |
Regioselective N-alkylation at the pyrazole N1 position necessitates precise catalytic control. Copper(I) catalysts (e.g., CuI/1,10-phenanthroline) enable efficient N-alkylation of 4-methyl-1H-pyrazol-3-amine with 2-(bromomethyl)-5-bromothiophene in DMF at 80°C, achieving >85% regioselectivity. This outperforms classical bases like K₂CO₃, which promote over-alkylation [2] [7]. For pyrazole ring formation, silver-mediated [3+2] cycloadditions between N-isocyanoiminotriphenylphosphorane and terminal alkynes provide access to 3-aminopyrazole precursors under mild conditions with excellent functional group tolerance [3].
Palladium catalysis is indispensable for C-C bond formation in advanced intermediates. Suzuki-Miyaura coupling using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane efficiently introduces aryl groups to the bromothiophene unit, though catalyst loading (1–5 mol%) must be optimized to prevent dehalogenation side reactions . Microwave-assisted Pd-catalyzed amidation reduces reaction times from hours to minutes while maintaining yields >75% [7].
Solvent-free mechanochemical techniques offer significant efficiency gains. Ball-milling of chalcones and hydrazonoyl halides generates nitrile imines in situ, which undergo [3+2] cycloaddition to form 3-acylpyrazolines. Subsequent MnO₂ oxidation yields 1,3,4-trisubstituted pyrazoles in a one-pot, two-step sequence with 65–78% yield and minimal purification [10]. For the target compound, microwave-assisted cyclocondensation of hydrazine hydrate with α,β-unsaturated ketones bearing the bromothiophene unit completes pyrazole ring formation in 10–15 minutes (ethanol solvent, 120°C), reducing energy input by 80% compared to reflux methods [6] [9].
A patented one-pot deprotection-alkylation sequence eliminates isolation of sensitive intermediates: tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate undergoes simultaneous Boc removal and N-alkylation using K₂CO₃ and 2-(chloromethyl)-5-bromothiophene in DMF, achieving 70% yield with >95% purity after aqueous workup [9].
Atom economy and waste reduction are prioritized in modern synthetic designs. The Curtius rearrangement route (Section 1.1) demonstrates green advantages: POBr₃-mediated bromination achieves near-quantitative atom utilization compared to molecular bromine (Br₂), which generates HBr waste. Additionally, solvent-free Boc deprotection using TFA minimizes solvent consumption [9]. E-factor analysis for the optimized pathway (diethyl butynedioate → target amine) reveals a 35% reduction in organic solvent use and 50% lower PMI (Process Mass Intensity) versus traditional amide coupling routes [9].
Water-mediated reactions show promise for specific steps: K₂CO₃-catalyzed N-alkylation of pyrazoles with 2-(bromomethyl)-5-bromothiophene in H₂O/EtOH (1:1) at 60°C provides 82% yield, eliminating toxic dipolar aprotic solvents. However, hydrolysis of ester intermediates requires NaOH/EtOH, limiting full aqueous compatibility [6]. Life-cycle assessment (LCA) studies indicate that microwave-assisted steps reduce the overall carbon footprint by 40% through energy savings [3] [9].
Table 2: Green Metrics for Key Synthetic Steps
Reaction Step | Solvent System | PMI (kg/kg) | E-Factor | Atom Economy (%) |
---|---|---|---|---|
Bromination (POBr₃ vs. Br₂) | Acetonitrile | 8.2 vs. 15.6 | 6.1 vs. 12.8 | 92 vs. 65 |
N-Alkylation (H₂O/EtOH vs. DMF) | H₂O/EtOH (1:1) | 5.3 vs. 18.7 | 3.9 vs. 15.2 | 89 |
Microwave cyclocondensation | Ethanol | 4.8 | 3.2 | 90 |
Regioselective bromination of the thiophene ring remains a critical bottleneck. Direct bromination of 2-(methylthiophene) precursors using NBS (N-bromosuccinimide) often yields mixtures of 4-bromo and 5-bromo isomers due to similar electronic densities at C4 and C5. Strategic directed ortho-metalation (DoM) circumvents this: lithiation of 2-thienyl carboxamides at −78°C followed by quenching with Br₂ provides 5-bromothiophene derivatives with >95% regioselectivity [2]. For the pyrazole moiety, electrophilic bromination at C4 competes with N-bromination, necessitating protecting groups; Boc-protected 4-methylpyrazoles undergo clean C5-bromination with POBr₃ [9].
Purification challenges arise from polar impurities and regioisomers. Silica gel chromatography often fails to resolve N1 vs. N2 alkylated pyrazoles or 4-bromo/5-bromothiophene isomers. Preparative HPLC with phenyl-hexyl stationary phases (0.1% TFA modifier) achieves baseline separation, but scalability is limited. Crystallization-driven purification using ethyl acetate/hexane exploits differential solubility: the target compound crystallizes at −20°C as a pale-yellow solid, while methylated regioisomers remain in solution [9]. Residual metal catalysts (Pd, Cu) are removed via chelation resins (e.g., QuadraPure™), reducing Pd content to <5 ppm without compound loss [6].
Table 3: Analytical Signatures for Common Impurities
Impurity | HPLC Rt (min) | ¹H NMR (δ, ppm) | Removal Strategy |
---|---|---|---|
N2-alkylated regioisomer | 8.2 vs. 9.1 (target) | 4.25 (s, CH₂) vs. 5.15 (s) | Crystallization (EtOAc/hexane) |
4-Bromothiophene isomer | 10.3 | 6.75 (d, J=3.7 Hz, H3-thiophene) | Silica gel (hexane:EtOAc 4:1) |
Pd(PPh₃)₄ residues | Not retained | 7.4–7.6 (m, phenyl) | QuadraPure™ resin wash |
ConclusionsSynthetic access to 1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine leverages both classical heterocyclic chemistry and modern catalytic/green approaches. While multi-step sequences remain dominant, innovations in solvent-free processing, microwave assistance, and e-factor reduction are enhancing sustainability. Persistent challenges in bromine regiocontrol and isomer separation demand tailored solutions, positioning this compound as a testbed for methodological advancement in heterocyclic synthesis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7